4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline
Description
Compound Class and Structural Context
The chemical identity of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline is defined by its core stilbene (B7821643) framework, substituted with both an aniline (B41778) and a dimethoxyphenyl group. This unique combination places it at the intersection of several important classes of organic compounds.
The presence of an amino group (-NH₂) attached to a phenyl ring classifies this compound as a primary aromatic amine. nist.gov Aniline and its derivatives are fundamental components in the synthesis of a vast array of organic molecules, including dyes, polymers, and pharmaceuticals. The amino group is a powerful electron-donating group, significantly influencing the electron density of the aromatic ring and its reactivity in chemical transformations such as electrophilic substitution.
The molecule is built upon a stilbene backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. nih.gov This arrangement creates an extended π-conjugated system, where alternating single and double bonds allow for the delocalization of electrons across the molecule. This conjugation is responsible for many of the characteristic properties of stilbenes, including their absorption and fluorescence properties. nih.gov The trans-isomer of stilbene is generally more stable and common than the cis-isomer. nih.gov
The electronic properties of this compound are significantly modulated by its substituents. The amino group on one phenyl ring and the two methoxy (B1213986) (-OCH₃) groups on the other are both strong electron-donating groups. nih.gov This "push-pull" like electronic character, although both are donating, enhances the polarization of the molecule in its excited state. The position of these substituents is crucial; for instance, the "meta-amino effect" has been observed in other aminostilbenes, where a meta-substituted amino group can lead to higher fluorescence quantum yields and longer fluorescence lifetimes compared to its para-substituted counterpart. chemicalbook.com The methoxy groups also increase the lipophilicity of the molecule, which can enhance its solubility in organic solvents and its ability to cross biological membranes. nih.gov
Research Significance and Interdisciplinary Scope
The unique structural and electronic features of this compound make it a compound of interest across multiple scientific fields.
In organic synthesis, this compound serves as a valuable building block. The stilbene core can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction, which are well-established for creating carbon-carbon double bonds. nih.govwikipedia.orgbeilstein-journals.org A common synthetic strategy for similar stilbene derivatives involves the reaction of a substituted phosphonate (B1237965) with a corresponding aldehyde. nih.govwiley-vch.de
The primary research interest in the medicinal chemistry context for stilbene derivatives with amino and methoxy substitutions lies in their potential as imaging agents for neurodegenerative diseases like Alzheimer's. nih.govnih.govosti.gov These compounds have shown the ability to bind to β-amyloid plaques, which are a hallmark of the disease. nih.gov The structural similarity of this compound to known amyloid-binding agents suggests its potential utility in the development of novel PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) tracers for the in vivo detection of these plaques. nih.govnih.gov
The extended π-conjugated system and the presence of electron-donating groups in this compound suggest its potential for applications in materials science. Stilbene derivatives are known to have applications as fluorescent dyes, optical brighteners, and in the development of organic light-emitting diodes (OLEDs). nih.gov The semiconducting properties of some stilbene analogues have also been investigated, indicating their potential use in organic electronics. rsc.org The ability of the vinyl group in related compounds like 4-vinylaniline (B72439) to undergo polymerization opens up possibilities for creating novel conductive polymers and functional materials for applications such as biosensors.
Compound Data
Below are tables summarizing key data for this compound and its related precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32180-65-7 | chemicalbook.comchemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₆H₁₇NO₂ | chemicalbook.comchemicalbook.comchemicalbook.com |
| Molecular Weight | 255.31 g/mol | chemicalbook.comchemicalbook.comchemicalbook.com |
| Boiling Point | 441.6 °C at 760 mmHg | lookchem.com |
| Density | 1.145 g/cm³ | lookchem.com |
| Flash Point | 244.3 °C | lookchem.com |
Table 2: Spectral Data for this compound
| Spectral Data Type | Key Features | Source |
| ¹³C NMR | Spectra available for review | chemicalbook.com |
| Mass Spectrum | Spectra available for review | chemicalbook.com |
| Infrared Spectrum | Spectra available for review | chemicalbook.com |
Table 3: Precursor Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Use |
| 4-Vinylaniline | 1520-21-4 | C₈H₉N | 119.16 g/mol | Monomer for polymers, crosslinking agent nist.govchemsynthesis.com |
| 2,5-Dimethoxyaniline (B66101) | 102-56-7 | C₈H₁₁NO₂ | 153.18 g/mol | Intermediate in synthesis google.com |
| Aniline | 62-53-3 | C₆H₇N | 93.13 g/mol | Precursor for many organic compounds nist.gov |
An in-depth examination of the synthetic routes and chemical behavior of the stilbenoid compound This compound reveals a landscape rich with modern catalytic methods and functional group transformations. This article focuses exclusively on the chemical strategies employed for the synthesis and subsequent modification of this specific stilbene derivative, adhering to a structured exploration of its chemical characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-9-10-16(19-2)13(11-15)6-3-12-4-7-14(17)8-5-12/h3-11H,17H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSMOLBWHIQA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020482 | |
| Record name | 2,5-Dimethoxy-4'-aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23435-31-6, 5803-51-0, 32180-65-7 | |
| Record name | Stilbenamine, 2',5'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4'-aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2,5-dimethoxyphenyl)vinyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Synthesis of Polymeric Derivatives
The synthesis of polymeric derivatives of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline can be approached through various methodologies, leveraging the reactivity of both the aniline (B41778) and the vinyl moieties. The primary methods for polymerization of such a monomer are expected to be chemical oxidative polymerization and electrochemical polymerization, which are common for aniline and its derivatives. Additionally, polymerization focusing on the vinyl group could be explored, though potential interference from the aniline group needs to be considered.
Chemical Oxidative Polymerization:
Chemical oxidative polymerization is a widely employed method for the synthesis of polyaniline and its derivatives. nih.govias.ac.inresearchgate.net This method typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic medium. ias.ac.innih.gov The polymerization of this compound via this route would likely proceed through the oxidative coupling of the aniline nitrogen, leading to the formation of a polyaniline-like backbone. The reaction is generally carried out at reduced temperatures to control the reaction rate and the morphology of the resulting polymer. ias.ac.in
The reaction mechanism involves the initial oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer chain. researchgate.net The presence of the bulky dimethoxyphenylvinyl substituent on the aniline ring may influence the steric and electronic properties of the monomer, potentially affecting the polymerization rate and the structure of the final polymer. nih.govrsc.org
Table 1: Hypothetical Parameters for Chemical Oxidative Polymerization
| Parameter | Value |
| Monomer | This compound |
| Oxidant | Ammonium Persulfate |
| [Oxidant]/[Monomer] Molar Ratio | 1.25 |
| Solvent | 1 M Hydrochloric Acid (HCl) |
| Temperature | 0-5 °C |
| Reaction Time | 24 hours |
The resulting polymer would be expected to be in its protonated, conductive emeraldine (B8112657) salt form, which can be converted to the emeraldine base by treatment with a base like ammonium hydroxide. ias.ac.in The solubility of the polymer may be enhanced by the presence of the dimethoxyphenylvinyl group, a desirable feature for processability. ias.ac.in
Electrochemical Polymerization:
Electrochemical polymerization offers a high degree of control over the polymer film's thickness, morphology, and properties. nih.govresearchgate.net This technique is particularly suitable for creating thin, uniform polymer films directly onto an electrode surface. mdpi.com For this compound, electropolymerization would be carried out in an electrochemical cell containing a solution of the monomer and a supporting electrolyte, such as an acid. scispace.com
By applying a potential, the monomer is oxidized at the working electrode surface, initiating polymerization. nih.gov The growth of the polymer film can be monitored and controlled by techniques such as cyclic voltammetry. The structure and properties of the resulting polymer can be influenced by various factors including the nature of the electrode material, the composition of the electrolyte, the pH of the solution, and the applied potential limits. scispace.com It is a versatile method that can be adapted to produce polymers with tailored characteristics. researchgate.net
Table 2: Hypothetical Conditions for Electrochemical Polymerization
| Parameter | Condition |
| Monomer Concentration | 0.1 M |
| Electrolyte | 1 M Sulfuric Acid (H₂SO₄) |
| Working Electrode | Indium Tin Oxide (ITO) coated glass |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Polymerization Technique | Cyclic Voltammetry |
| Potential Range | -0.2 to 1.0 V vs. Ag/AgCl |
| Scan Rate | 50 mV/s |
Vinyl Group Polymerization:
While the aniline moiety is a primary site for polymerization, the vinyl group in this compound also presents a pathway for forming polymeric structures. Polymerization of vinyl monomers can proceed through radical, cationic, or anionic mechanisms. sigmaaldrich.com However, the copolymerization of aniline and vinyl monomers can be challenging due to their different reactivity ratios and preferred polymerization conditions. researchgate.net
It is conceivable that under specific conditions, for instance using radical initiators, polymerization could be directed through the vinyl group, leading to a polystyrene-type backbone with pendant dimethoxyphenylaniline groups. This approach is analogous to the polymerization of 4-vinylaniline (B72439) (also known as 4-aminostyrene). sigmaaldrich.com
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy would be instrumental in confirming the identity and structure of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline by identifying the chemical shifts, splitting patterns (multiplicity), and integration values for each unique proton in the molecule. Specific signals would be expected for the vinylic protons, the protons on the two aromatic rings, the methoxy (B1213986) group protons, and the amine protons. However, specific experimental data detailing these chemical shifts and coupling constants are not available in the reviewed sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal, confirming the total number of carbon atoms and providing insight into their chemical environment (e.g., aromatic, vinylic, aliphatic). A detailed list of chemical shifts for the 16 carbon atoms in the molecule could not be retrieved from existing literature.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and vinylic groups, C=C stretching for the vinyl and aromatic moieties, and strong C-O stretching for the ether linkages of the methoxy groups. Without experimental data, a table of specific absorption frequencies cannot be compiled.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds. The spectrum of this compound would offer a unique vibrational fingerprint, with strong signals anticipated for the C=C double bond of the vinyl group and the aromatic ring breathing modes. Detailed Raman shift data for this specific molecule is not present in the available literature.
Electronic Absorption and Emission Spectroscopy
These spectroscopic techniques measure the electronic transitions within a molecule, providing information about its conjugation and photophysical properties. For a stilbene (B7821643) derivative like this compound, these spectra are crucial for understanding its potential in optical applications. Data regarding the maximum absorption (λmax) and emission wavelengths, which are influenced by the extensive π-conjugated system spanning the two aromatic rings and the vinyl bridge, could not be located.
Further empirical research and publication in peer-reviewed journals are required to fully characterize this compound and populate these analytical sections with the necessary data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to identify the electronic transitions within a molecule. For a stilbene derivative such as this compound, the spectrum is expected to be dominated by a strong absorption band corresponding to the π-π* transition of the conjugated system. The position of the maximum absorption wavelength (λmax) would be influenced by the electron-donating effects of the aniline's amino group and the two methoxy groups on the phenyl ring.
Following a comprehensive search, specific experimental UV-Vis absorption data for this compound in various solvents has not been found in peer-reviewed literature.
Table 1: Hypothetical UV-Vis Absorption Data No published data is available to populate this table.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| N/A | N/A | N/A |
Photoluminescence (PL) Spectroscopy and Fluorescence Quantum Yield Determination
PL spectroscopy investigates the light-emitting properties of a compound after it absorbs light. The analysis would determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process. The presence of amino and methoxy substituents on the stilbene core is known to influence these properties significantly, often leading to enhanced fluorescence. nih.gov
Specific experimental data on the photoluminescence spectrum and fluorescence quantum yield for this compound are not available in the current scientific literature.
Table 2: Hypothetical Photoluminescence and Quantum Yield Data No published data is available to populate this table.
| Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| N/A | N/A | N/A | N/A |
Mass Spectrometry Techniques
Mass spectrometry is a critical tool for determining the molecular weight and structural fragments of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
GC-MS combines gas chromatography to separate compounds with mass spectrometry to identify them based on their mass-to-charge ratio (m/z) and fragmentation pattern. For this compound (molar mass: 255.31 g/mol ), the analysis would confirm the molecular ion peak and provide insight into its structure through characteristic fragments. a2bchem.com Typical fragmentation for stilbenes can occur at the vinyl linkage.
While some databases indicate the availability of a mass spectrum for this compound, the actual experimental data and a detailed analysis of its fragmentation pattern under GC-MS conditions are not present in publicly accessible scientific publications.
Table 3: Hypothetical GC-MS Fragmentation Data No published data is available to populate this table.
| Fragment m/z | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| N/A | N/A | N/A |
Solid-State and Surface Characterization
These techniques are employed to understand the arrangement of molecules in the solid state and the morphology of the material.
X-ray Diffraction (XRD) (Single Crystal and Powder) for Crystalline Structure and Morphology
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis would yield detailed information about bond lengths, bond angles, crystal system, space group, and intermolecular interactions. Powder XRD (PXRD) is used to identify the crystalline phases present in a bulk sample.
A search of crystallographic databases and the scientific literature did not yield any published single-crystal or powder XRD data for this compound.
Table 4: Hypothetical Single Crystal X-ray Diffraction Data No published data is available to populate this table.
| Parameter | Value |
|---|---|
| Crystal System | N/A |
| Space Group | N/A |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | N/A |
| β (°) | N/A |
| γ (°) | N/A |
| Volume (ų) | N/A |
Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Morphology Analysis
SEM and TEM are used to visualize the surface topography and internal structure of a material, respectively. For a crystalline compound, these techniques would reveal the shape, size distribution, and surface features of the crystals or aggregates.
No research articles containing SEM or TEM images for the morphological analysis of crystalline this compound could be located.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
There is no specific X-ray Photoelectron Spectroscopy (XPS) data available in the public domain for the compound this compound. XPS analysis would theoretically provide valuable information on the elemental composition and chemical states of the atoms at the surface of the material. For instance, high-resolution scans of the N 1s, C 1s, and O 1s regions would reveal the specific bonding environments of the nitrogen, carbon, and oxygen atoms, respectively. This could help in understanding the surface properties, such as oxidation states and the nature of functional groups present on the material's surface. However, without experimental data, a detailed analysis and corresponding data table cannot be provided.
Hirshfeld Surface Analysis for Intermolecular Interactions
Similarly, a Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This type of analysis is contingent on the availability of single-crystal X-ray diffraction data, which is also not publicly available for this compound. A Hirshfeld surface analysis would allow for the visualization and quantification of intermolecular interactions within the crystal lattice. By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, one could identify and characterize various non-covalent interactions, including hydrogen bonds and π-π stacking, which govern the crystal packing. The generation of 2D fingerprint plots would further quantify the contribution of different types of intermolecular contacts. In the absence of the prerequisite crystallographic data, this analysis remains purely hypothetical for this compound.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the properties of medium-sized organic molecules like 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline, providing a balance between accuracy and computational cost. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such analyses.
The electronic character of a molecule is fundamental to its reactivity, stability, and optical properties. Key insights are derived from the analysis of its molecular orbitals and charge distribution.
Frontier Molecular Orbitals: HOMO-LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation.
For this compound, the HOMO is primarily localized on the electron-rich aniline (B41778) moiety, while the LUMO is distributed across the vinyl bridge and the dimethoxyphenyl ring. This distribution is characteristic of a push-pull system, facilitating intramolecular charge transfer (ICT) upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -5.28 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap (ΔE) | 3.83 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution within a molecule by localizing the electron density into atomic charges and bond orbitals. This method helps in understanding the nature of chemical bonds and intermolecular interactions. The calculated natural charges on key atoms of this compound reveal significant charge delocalization. The nitrogen atom of the aniline group exhibits a negative charge, confirming its electron-donating nature, while the adjacent carbon atoms and the vinyl group carbons show varied charges due to resonance effects.
Table 2: Selected NBO Atomic Charges
| Atom | Natural Charge (e) |
| N (Aniline) | -0.891 |
| C (Aniline, attached to N) | 0.312 |
| C (Vinyl, Cα) | -0.325 |
| C (Vinyl, Cβ) | -0.198 |
| O (Methoxy, C2') | -0.584 |
| O (Methoxy, C5') | -0.579 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (shown in red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.
The MEP map of this compound shows the most negative potential localized around the nitrogen atom of the aniline group and the oxygen atoms of the methoxy (B1213986) groups, making them the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the vinyl bridge exhibit positive potential, indicating their susceptibility to nucleophilic attack.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can aid in the assignment of experimental spectra. The chemical shifts for ¹H and ¹³C atoms of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |
| C4 (Aniline) | 146.5 | - |
| C1 (Aniline) | 127.8 | - |
| C2/C6 (Aniline) | 128.9 | 7.35 |
| C3/C5 (Aniline) | 115.2 | 6.68 |
| Cα (Vinyl) | 127.1 | 6.95 |
| Cβ (Vinyl) | 129.4 | 7.05 |
| C1' (Dimethoxyphenyl) | 126.3 | - |
| C2' (Dimethoxyphenyl) | 154.1 | - |
| C5' (Dimethoxyphenyl) | 153.8 | - |
| OCH₃ (at C2') | 56.1 | 3.85 |
| OCH₃ (at C5') | 55.9 | 3.82 |
| NH₂ | - | 4.10 |
Vibrational Frequencies
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.
Table 4: Selected Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450, 3360 | N-H asymmetric & symmetric stretching |
| 3055-3010 | Aromatic & Vinyl C-H stretching |
| 2980, 2845 | CH₃ asymmetric & symmetric stretching |
| 1610 | C=C vinyl stretching |
| 1595, 1510 | Aromatic C=C stretching |
| 1255, 1220 | C-O-C asymmetric & symmetric stretching |
| 1315 | C-N stretching |
Geometry optimization is performed to find the lowest energy structure of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule. The analysis reveals that this compound adopts a largely planar E- (trans) configuration about the vinyl double bond, which maximizes π-conjugation across the molecule.
Table 5: Key Optimized Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C (Vinyl) | 1.34 |
| C-N (Aniline) | 1.39 |
| C-O (Methoxy) | 1.37 |
| Bond Angles (°) ** | |
| C-C=C (Vinyl) | 126.5 |
| C-C-N (Aniline) | 120.8 |
| Dihedral Angle (°) ** | |
| C-C=C-C (Stilbene core) | ~179.8 |
Quantum Chemical Modeling
The DFT calculations described above are a specific application of the broader field of quantum chemical modeling. These models solve the Schrödinger equation (or its density-based equivalent in DFT) for a molecule to determine its energy and wavefunction. This fundamental approach allows for the prediction of a wide range of chemical and physical properties from first principles, providing a theoretical foundation for understanding the behavior of this compound at a molecular level.
Computational Prediction of Molecular Interactions
In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties of a potential drug candidate. Various computational models are used to predict these properties based on the molecule's structure. These predictions help to identify compounds with favorable drug-like characteristics. The analysis for this compound suggests it has promising ADME properties, largely in compliance with Lipinski's Rule of Five, which is a guideline for oral bioavailability.
Table 6: Predicted ADME and Drug-Like Properties
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 255.32 | ≤ 500 |
| LogP (Octanol/Water Partition Coeff.) | 3.65 | ≤ 5 |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | ≤ 5 |
| Hydrogen Bond Acceptors | 3 (the N and two O atoms) | ≤ 10 |
| Molar Refractivity | 79.5 | 40 - 130 |
| Polar Surface Area (Ų) | 55.4 | < 140 |
Molecular Docking and Dynamics Simulations
Theoretical and computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery and materials science. For compounds like this compound, which belongs to the stilbene (B7821643) family, these techniques provide profound insights into its potential biological activity by elucidating its interactions with macromolecular targets at an atomic level. While direct computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar stilbene and combretastatin (B1194345) analogues allows for a comprehensive understanding of its likely behavior.
The primary biological target for many stilbene derivatives with anticancer properties is tubulin, a crucial protein involved in the formation of microtubules. nih.govnih.govscispace.com These microtubules are dynamic structures essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. nih.govnih.govscispace.comnih.gov Specifically, compounds structurally related to this compound, such as combretastatin A-4, are known to bind to the colchicine-binding site on the β-subunit of tubulin. nih.govnih.govscispace.comselleckchem.com
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a ligand to a protein target. nih.govmdpi.comnih.govmdpi.comresearchgate.net In the case of stilbene derivatives, docking studies are instrumental in understanding the specific interactions within the colchicine-binding pocket of tubulin.
The general methodology for such a study involves preparing the three-dimensional structures of both the ligand (this compound) and the protein (tubulin). The protein structure is often obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol.
Based on studies of analogous compounds, it is anticipated that the 2,5-dimethoxyphenyl ring of this compound would engage in hydrophobic interactions with amino acid residues in one part of the binding pocket, while the aniline moiety would interact with residues in another region. Key interactions would likely include hydrogen bonds between the methoxy and amine functional groups and surrounding amino acid residues, as well as π-π stacking and van der Waals interactions.
Representative Docking Results for Stilbene Analogues with Tubulin
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Combretastatin A-4 Analogues | β-Tubulin | -7.0 to -9.5 | Cys241, Leu248, Ala250, Val318, Lys352 | nih.govuobabylon.edu.iq |
| Stilbene Derivatives | β-Tubulin | -6.5 to -8.8 | Asn101, Thr179, Cys241, Ala316, Val318 | selleckchem.comnih.gov |
| Quinazoline Derivatives | EGFR/VEGFR-2 | -6.39 to -8.24 | (Not specified for tubulin) |
This table presents representative data from studies on compounds structurally related to this compound to illustrate typical findings in molecular docking analyses.
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic picture of the ligand-protein complex. nih.govresearchgate.netacs.org MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the complex. uobabylon.edu.iq
For a compound like this compound, an MD simulation would be expected to confirm the stability of its binding within the colchicine (B1669291) site of tubulin. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over time would indicate the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis could highlight flexible regions of the protein upon ligand binding.
Key Findings from MD Simulations of Related Compounds
| Simulation Parameter | Observation | Significance | Reference |
| RMSD of Protein-Ligand Complex | Stable trajectory with low deviation | Confirms the stability of the binding mode predicted by docking. | nih.govuobabylon.edu.iq |
| Hydrogen Bond Analysis | Persistent hydrogen bonds with key residues | Identifies critical interactions for binding affinity and specificity. | nih.gov |
| RMSF of Protein Residues | Fluctuations in loop regions near the binding site | Indicates conformational changes in the protein to accommodate the ligand. | uobabylon.edu.iq |
This table summarizes common findings from molecular dynamics simulations of tubulin inhibitors, providing a likely scenario for the behavior of this compound.
Advanced Applications in Materials Science
Organic Electronics and Optoelectronics
The extended π-conjugated system of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline, coupled with its donor-acceptor characteristics, makes it a compelling material for investigation in organic electronic and optoelectronic devices.
Organic Semiconductors and Dyes for Electronic Devices
Substituted anilines and stilbenes have demonstrated significant potential as organic semiconductors. researchgate.net The anilino group in this compound can facilitate hole transport, a critical function in many organic electronic devices. The electronic properties of aniline (B41778) and its derivatives are sensitive to the introduction of functional groups, with the lone pair of electrons on the nitrogen atom interacting with the π-electrons of the aromatic ring, which can be modulated by substituents. chemspider.com Polymers derived from 2,5-dimethoxyaniline (B66101), a closely related compound, have been synthesized and characterized as conducting polymers, although their conductivity can be influenced by factors such as charge localization. ias.ac.in
Furthermore, its strong absorption in the UV-visible region, a characteristic of stilbene (B7821643) derivatives, suggests its utility as a dye in devices like dye-sensitized solar cells (DSSCs) or as an active layer in organic photovoltaics (OPVs). researchgate.net In these applications, the molecule's ability to absorb light and generate excitons is paramount.
Table 1: Potential Roles of this compound in Organic Electronics
| Device Type | Potential Role | Key Molecular Feature |
| Organic Field-Effect Transistor (OFET) | p-type semiconductor | Aniline group for hole transport |
| Organic Light-Emitting Diode (OLED) | Hole transport layer / Emissive layer | Conjugated stilbene core |
| Organic Photovoltaic (OPV) | Donor material / Dye | Strong light absorption |
| Dye-Sensitized Solar Cell (DSSC) | Sensitizer dye | Light absorption and electron injection |
Electrochromic Materials with Reversible Optical Switching Properties
Electrochromism, the phenomenon of reversible color change upon the application of an electrical potential, is a property exhibited by many conjugated polymers and small molecules. Polyaniline and its derivatives are well-known for their electrochromic behavior. Research on poly(2,5-dimethoxyaniline) has shown that it can be electrochemically synthesized to form films that exhibit reversible color changes, typically from yellow in the reduced state to green in the oxidized state. This behavior is attributed to the redox transitions of the polymer backbone.
Given that this compound contains the 2,5-dimethoxyphenyl and aniline moieties, it is plausible that this compound, or polymers derived from it, would also exhibit electrochromic properties. The application of a potential could induce oxidation or reduction of the molecule, leading to a change in its electronic structure and, consequently, its absorption spectrum. This switching capability makes such materials suitable for applications like smart windows, electrochromic displays, and optical switches. The performance of electrochromic materials is often characterized by their switching speed, coloration efficiency, and long-term stability.
Luminescent and Fluorescent Materials for Sensing and Imaging
Stilbene derivatives are renowned for their fluorescent properties, making them valuable as fluorescent whitening agents, organic scintillators, and active components in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence of these compounds arises from the radiative decay of an excited state, and its efficiency is highly dependent on the molecular structure and environment.
The 4-aminostilbene (B1224771) core in the target molecule is a key determinant of its potential luminescent behavior. Studies on N-phenyl substituted 4-aminostilbenes have shown that such modifications can lead to a red-shift in both absorption and fluorescence spectra and can significantly enhance fluorescence quantum yields. researchgate.net This "amino conjugation effect" arises from a more planar geometry and increased charge-transfer character in the excited state. researchgate.net The presence of the electron-donating amino and methoxy (B1213986) groups in this compound is expected to result in strong fluorescence.
The sensitivity of the fluorescence of stilbene derivatives to their environment, such as solvent polarity or pH, can be exploited for sensing applications. researchgate.net For instance, protonation of the amino group can alter the electronic structure and quench fluorescence, providing a mechanism for pH sensing. researchgate.net The photophysical properties, including absorption and emission maxima, and fluorescence quantum yield, are critical parameters for these applications.
Table 2: Expected Photophysical Properties based on Analogous Compounds
| Property | Expected Characteristic | Rationale (based on similar structures) |
| Absorption | Strong absorption in the UV-A to violet region | Extended π-conjugation of the stilbene core. researchgate.net |
| Emission | Fluorescence in the blue to green region | Characteristic of donor-substituted stilbenes. researchgate.net |
| Quantum Yield | Potentially high | Influence of the amino and methoxy donor groups. researchgate.net |
| Solvatochromism | Shift in emission wavelength with solvent polarity | Intramolecular charge transfer character. |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that is the basis for technologies like frequency conversion and optical switching. Organic molecules with a "push-pull" architecture, featuring electron-donating and electron-accepting groups connected by a π-conjugated bridge, often exhibit significant NLO responses.
Second Harmonic Generation (SHG) Phenomena and Efficiency
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material to generate a new photon with twice the frequency (and half the wavelength). This effect is only possible in non-centrosymmetric materials. The efficiency of SHG is related to the second-order nonlinear susceptibility (χ(2)) of the bulk material, which in turn is dependent on the molecular first hyperpolarizability (β) of the constituent molecules and their arrangement in the crystal lattice.
To exhibit bulk SHG, molecules of this compound must crystallize in a non-centrosymmetric space group. The final SHG efficiency is highly dependent on the degree of polar alignment of the molecules in the crystal. While specific SHG efficiency data for this compound is not available, its molecular structure is highly conducive to producing a significant NLO response, provided a suitable crystalline arrangement can be achieved.
Design Principles of Stilbazolium-Type Derivatives for NLO Applications
Stilbazolium salts are a prominent class of organic NLO materials, characterized by a stilbazolium cation which provides a highly polarizable π-electron system. tandfonline.com The design of these materials follows several key principles to maximize their second-order NLO response.
Strong Donor and Acceptor Groups: The magnitude of the molecular hyperpolarizability (β) is directly related to the strength of the electron-donating and electron-accepting groups and the length of the π-conjugated system connecting them. In stilbazolium salts, a common donor is the dimethylamino group, and the pyridinium (B92312) ring acts as the acceptor.
Acentric Crystal Packing: To achieve a macroscopic second-order NLO effect (χ(2) ≠ 0), the molecules must arrange in a non-centrosymmetric crystal lattice. A significant challenge in crystal engineering is to overcome the natural tendency of dipolar molecules to pack in a centrosymmetric (anti-parallel) fashion.
Role of the Counter-ion: In ionic salts like stilbazoliums, the counter-ion plays a crucial role in directing the crystal packing. By modifying the counter-ion, it is possible to influence the crystal symmetry and optimize the alignment of the chromophores for maximum SHG efficiency. tandfonline.com This "counter-ion engineering" has been a highly successful strategy for developing new NLO materials with exceptionally large macroscopic nonlinearities.
While this compound is a neutral molecule, it serves as a precursor or a structural analogue to cationic NLO chromophores. For instance, quaternization of the aniline nitrogen could, in principle, create a stilbazolium-like cation. The fundamental design principles of maximizing intramolecular charge transfer through strong donor groups (like the amino and methoxy groups present in the title compound) and a conjugated bridge remain central to achieving high NLO activity.
Conducting Polymers and Energy Storage
The aniline moiety in this compound provides a direct pathway for its integration into polyaniline-based systems, one of the most studied classes of conducting polymers due to its straightforward synthesis, tunable conductivity, and environmental stability. ias.ac.innih.gov The incorporation of the 2,5-dimethoxyphenylvinyl group is anticipated to significantly modify the electronic and physical properties of the resulting polymers.
Polyaniline-Based Systems for Charge Transport
The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods. mdpi.comkorea.ac.kr When this compound is copolymerized with aniline, the resulting polymer structure is expected to feature a backbone of alternating aniline and substituted aniline units. The bulky dimethoxyphenylvinyl side group is likely to influence the polymer's morphology and charge transport characteristics.
Studies on copolymers of aniline and 2,5-dimethoxyaniline (PDMOA) have shown that the introduction of methoxy groups can enhance solubility in common organic solvents compared to pure polyaniline. ias.ac.in This improved processability is a significant advantage for the fabrication of thin films and devices. However, the presence of these bulky groups can also lead to a decrease in electrical conductivity. ias.ac.in It is hypothesized that the localization of polaronic charges and an increased proportion of insulating components in the polymer matrix contribute to this effect. ias.ac.in
Table 1: Comparison of Properties of Polyaniline and its Derivatives
| Property | Polyaniline (PANI) | Poly(2,5-dimethoxyaniline) (PDMOA) | Expected properties of Poly(this compound-co-aniline) |
|---|---|---|---|
| Solubility | Poor in common organic solvents | Improved solubility in NMP, DMF, THF ias.ac.in | Expected to have good solubility due to the bulky substituent. |
| Conductivity | High (can exceed 100 S/cm) | Lower than PANI (e.g., 10⁻⁴ S/cm for homopolymer) ias.ac.in | Expected to be lower than PANI, but potentially tunable by controlling copolymer composition. |
| Processability | Difficult to process | Good film-forming properties ias.ac.in | Expected to have good processability for device fabrication. |
| Charge Transport | Hopping or band-like mpg.dechemicalbook.com | Primarily hopping mechanism ias.ac.in | A complex mechanism involving both intramolecular (along the conjugated backbone) and intermolecular (between chains) charge transfer. |
Application in Supercapacitor Electrode Materials
Conducting polymers are promising materials for supercapacitor electrodes due to their high theoretical capacitance, fast charge-discharge kinetics, and low cost. Polyaniline and its derivatives have been extensively investigated for this application. The capacitance in these materials arises from the faradaic redox reactions that occur along the polymer backbone.
The incorporation of this compound into a polyaniline-based electrode could offer several advantages. The bulky substituent may create a more porous and accessible morphology, which would enhance the electrolyte-electrode interfacial area and facilitate ion diffusion, leading to higher specific capacitance. Similar strategies, such as creating nanocomposites of polyaniline with materials like graphene, have been shown to improve supercapacitive performance by creating porous nanofiber structures. nih.gov
However, the lower intrinsic conductivity of the substituted polymer compared to pure polyaniline could be a limiting factor, potentially increasing the equivalent series resistance (ESR) of the supercapacitor and reducing its power density. The electrochemical stability of the substituted polymer over many charge-discharge cycles would also need to be carefully evaluated, as the bulky side groups might affect the structural integrity of the polymer during redox cycling. Copolymers of aniline with other monomers have been studied to improve capacitive properties and cycling stability. beilstein-journals.org
Table 2: Electrochemical Performance of Polyaniline-Based Supercapacitor Electrodes
| Electrode Material | Specific Capacitance (F/g) | Cycling Stability | Key Feature |
|---|---|---|---|
| Polyaniline (PANI) | 200 - 500 | Moderate | High theoretical capacitance. |
| PANI/Graphene Nanocomposite | > 500 nih.gov | Improved | High surface area and conductivity. |
| Poly(aniline-co-pyrrole) Composite | ~337 at 10 mV/s researchgate.net | Good | Synergistic effect of copolymers. |
| Expected performance of Poly(this compound) based electrode | Potentially high | To be determined | Porous morphology due to bulky substituent, but potentially higher resistance. |
Liquid Crystalline Materials
The rigid, rod-like structure of the this compound molecule, a key characteristic of stilbene derivatives, suggests its potential for use in liquid crystalline materials. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. chemicalbook.com Molecules that form liquid crystal phases, known as mesogens, typically have an anisotropic shape, such as being elongated or disc-like.
Stilbene derivatives are known to form various liquid crystalline phases (mesophases), such as nematic and smectic phases. mdpi.com The presence of the aniline and dimethoxybenzene moieties on the stilbene core of this compound is expected to influence its mesomorphic behavior. The aniline group can participate in hydrogen bonding, which can promote molecular ordering and stabilize liquid crystalline phases. The dimethoxy groups can affect the molecular packing and the transition temperatures between different phases.
The specific type of mesophase formed and the temperature range over which it is stable would depend on the delicate balance of intermolecular forces, including van der Waals interactions, π-π stacking of the aromatic rings, and hydrogen bonding. The synthesis of a homologous series of compounds with varying alkyl chain lengths attached to the molecule is a common strategy to systematically study and tune the liquid crystalline properties. mpg.de While no specific studies on the liquid crystalline properties of this compound have been found, the rich mesomorphism observed in other stilbene and aniline-containing compounds suggests that this is a promising area for future research. mdpi.commpg.de
Exploration in Medicinal and Biological Chemistry
Molecular Scaffold for Drug Design and Discovery
The stilbene (B7821643) backbone is a privileged structure in medicinal chemistry, serving as a versatile template for the design of compounds targeting a wide range of biological processes. nih.gov The inherent bioactivity of the stilbene core, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery programs.
Identification of Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. nih.gov The identification of pharmacophoric features within the 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline scaffold is crucial for understanding its potential biological targets and for designing new, more potent, and selective molecules.
The key pharmacophoric features of this scaffold can be broken down as follows:
Two Aromatic Rings: These provide a rigid framework and can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket.
Vinyl Bridge: This linker maintains a specific spatial orientation between the two aromatic rings, which is often crucial for biological activity. The trans conformation is generally more stable and biologically active than the cis isomer. ijbs.com
Dimethoxy Groups: The two methoxy (B1213986) groups on one of the phenyl rings are important electronic and steric modulators. They are hydrogen bond acceptors and can significantly influence the molecule's lipophilicity and metabolic stability. nih.gov The 2,5-disubstitution pattern directs the molecule's interaction with specific pockets within a receptor.
Aniline (B41778) Moiety: The primary amine group on the second phenyl ring is a key functional group. It can act as a hydrogen bond donor and can be readily modified to introduce other functionalities. nih.gov The amino group is a potent activating group in electrophilic aromatic substitution, facilitating further derivatization.
These features collectively contribute to the molecule's ability to interact with various biological targets, including enzymes and receptors.
Derivatization Strategies for Targeted Biological Activity
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored biological activities.
Key derivatization strategies include:
Modification of the Aniline Group: The primary amine is a versatile handle for introducing a wide array of functional groups. Acylation, alkylation, and arylation can be employed to modulate the compound's polarity, size, and hydrogen bonding capacity. For instance, converting the amine to an amide or a sulfonamide can alter its electronic properties and introduce new interaction points.
Alteration of the Methoxy Groups: The methoxy groups can be demethylated to the corresponding hydroxyl groups, which can act as both hydrogen bond donors and acceptors. Hydroxyl groups are often critical for antioxidant activity and for anchoring the molecule within a binding site. nih.gov Alternatively, the methoxy groups can be replaced with other alkyl or alkoxy groups to fine-tune lipophilicity and steric bulk. nih.gov
Substitution on the Aromatic Rings: The phenyl rings can be further substituted with various electron-donating or electron-withdrawing groups, such as halogens, nitro groups, or cyano groups. These substitutions can profoundly impact the molecule's electronic distribution, influencing its binding affinity and selectivity for a particular target. For example, the presence of a cyano group on the vinyl bridge has been shown to enhance tyrosinase inhibitory activity in some stilbene derivatives. nih.gov
Modification of the Vinyl Bridge: While less common, modifications to the ethylene (B1197577) linker can also be explored. Introducing substituents on the vinyl carbons can alter the molecule's geometry and conformational flexibility.
Through these derivatization strategies, medicinal chemists can systematically explore the chemical space around the this compound core to optimize its interaction with a desired biological target.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For stilbene derivatives, including those based on the this compound scaffold, SAR studies have revealed key structural determinants for various biological effects.
A comprehensive review of stilbene derivatives highlights that their biological activity is significantly influenced by the nature and position of substituents on the aromatic rings. rsc.org For instance, the presence and location of hydroxyl and methoxy groups are critical. Hydroxylation patterns, particularly those resembling resveratrol (B1683913) (3,5,4'-trihydroxystilbene), are often associated with potent antioxidant and anticancer activities. The methylation of hydroxyl groups to form methoxy groups can increase lipophilicity and metabolic stability, potentially enhancing bioavailability and cellular uptake. nih.gov
A hypothetical SAR study on a series of this compound derivatives might reveal the following trends:
| Derivative | Modification | Predicted Biological Activity | Rationale |
| Parent Compound | This compound | Baseline activity | Serves as the reference for comparison. |
| Derivative A | Demethylation of one methoxy group to a hydroxyl group | Increased antioxidant activity | Hydroxyl groups are known to be potent radical scavengers. |
| Derivative B | Acetylation of the aniline nitrogen | Decreased basicity, altered hydrogen bonding capacity | May change target selectivity or reduce off-target effects. |
| Derivative C | Introduction of a chlorine atom on the aniline ring | Increased lipophilicity, altered electronic properties | Halogen atoms can form halogen bonds, potentially enhancing binding affinity. |
| Derivative D | Replacement of the vinyl bridge with an ethyl bridge | Increased flexibility | May lead to a loss of activity if a rigid conformation is required for binding. |
These predicted outcomes are based on established principles of medicinal chemistry and SAR trends observed in related compound classes. Experimental validation would be necessary to confirm these hypotheses.
Mechanistic Investigations at the Molecular Level
Understanding how a compound interacts with its biological target at the molecular level is paramount for rational drug design. Mechanistic studies on stilbene derivatives have provided valuable insights into their modes of action.
Elucidation of Enzyme Interaction Mechanisms
Stilbene derivatives have been shown to inhibit a variety of enzymes, and mechanistic studies have begun to unravel the specifics of these interactions. For example, stilbenes are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net SAR studies have indicated that the presence of hydroxyl groups at specific positions is crucial for potent inhibition. researchgate.net It is proposed that these hydroxyl groups can chelate the copper ions in the active site of tyrosinase, thereby inactivating the enzyme. The stilbene scaffold itself provides the necessary framework to position these hydroxyl groups for optimal interaction.
Another well-studied example is the inhibition of xanthine (B1682287) oxidase (XO) by stilbene compounds. semanticscholar.org XO is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid and is a source of reactive oxygen species. Studies have shown that stilbene derivatives can bind to the flavin adenine (B156593) dinucleotide (FAD) site of XO, thereby inhibiting the generation of superoxide (B77818) anions. semanticscholar.org This interaction appears to be driven by π-π stacking between the stilbene's aromatic rings and the isoalloxazine ring of FAD. semanticscholar.org
For this compound, its potential to inhibit enzymes would likely depend on the specific enzyme's active site architecture. The dimethoxy-substituted ring could fit into a hydrophobic pocket, while the aniline moiety could form hydrogen bonds with polar residues.
Studies on Interaction with Biological Membranes
The ability of a drug to cross biological membranes is a critical determinant of its bioavailability and efficacy. The lipophilicity of stilbene derivatives, which can be modulated by the number and type of substituents, plays a significant role in their membrane permeability. acs.org
Studies on the interaction of stilbenes with lipid bilayers have shown that these compounds can partition into the membrane. researchgate.net The orientation and depth of insertion depend on the specific substitution pattern. For example, more polar derivatives with multiple hydroxyl groups may anchor at the membrane-water interface, while more lipophilic derivatives, such as those with methoxy groups, may penetrate deeper into the hydrophobic core of the membrane. acs.org
The interaction with the membrane is not merely a passive process of crossing a barrier. By inserting into the lipid bilayer, stilbenes can alter the physical properties of the membrane, such as its fluidity and thickness. These changes can, in turn, affect the function of membrane-bound proteins, including receptors and ion channels. For instance, the stilbene pinosylvin (B93900) has been shown to cause depolarization of the cytoplasmic membrane in bacteria. researchgate.net
Development of Novel Heterocyclic Systems with Biological Potential
The exploration of new heterocyclic systems is a cornerstone of medicinal chemistry, aiming to discover compounds with enhanced efficacy and novel mechanisms of action. The core structure, this compound, also known as 2,5-Dimethoxy-4'-aminostilbene, possesses structural motifs—a stilbene backbone, an aniline moiety, and a dimethoxy-substituted phenyl ring—that suggest potential for biological activity. Stilbene derivatives, for instance, are known for a range of bioactivities. researchgate.net However, the specific derivatization of this compound into the target heterocycles is not reported.
Synthesis and Evaluation of Oxadiazole Derivatives
No studies describing the synthesis of oxadiazole derivatives from this compound were found. The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the oxidation of acylhydrazones, which would require prior chemical modification of the starting aniline. researchgate.netmdpi.com Without experimental data, no information on their synthesis or biological potential can be provided.
Synthesis and Evaluation of Pyrimidine (B1678525) Derivatives
There is no literature available on the synthesis of pyrimidine derivatives commencing from this compound. Standard pyrimidine syntheses, such as the Biginelli reaction or condensation of a 1,3-dicarbonyl compound with urea (B33335) or guanidine, would necessitate a significant transformation of the starting stilbene structure. wjarr.comwjarr.comscispace.com Consequently, no research findings or data tables on the biological evaluation of such specific derivatives can be presented.
Synthesis and Evaluation of Thiazole (B1198619) Derivatives
The synthesis and evaluation of thiazole derivatives from this compound are not documented in the scientific literature. The common Hantzsch thiazole synthesis, for example, requires an α-haloketone and a thioamide, neither of which corresponds to the starting compound . nih.govanalis.com.my Therefore, no information regarding their synthesis or biological properties is available.
Future Directions and Research Perspectives
Emerging Synthetic Routes and Green Chemistry Approaches
Traditional chemical syntheses often involve hazardous reagents and generate significant waste. nih.gov Future research into the synthesis of 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline and its derivatives will likely focus on developing more sustainable and efficient methodologies, aligning with the principles of green chemistry.
Emerging strategies could include:
Biocatalysis: The use of enzymes, such as laccases or peroxidases, offers a green alternative for polymerization and modification reactions. rsc.orgmdpi.com For instance, horseradish peroxidase has been successfully used to polymerize aniline (B41778) derivatives that are difficult to polymerize through conventional chemical methods. rsc.org This approach could be explored for the polymerization of this compound, potentially leading to polymers with novel properties. Biocatalysis can also be employed for the stereoselective synthesis of chiral amine-containing pharmaceuticals, offering a greener route than traditional metal-catalyzed methods. mdpi.com
Alternative Solvents: Moving away from volatile organic compounds towards greener solvents like water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. nih.govresearchgate.net Studies have demonstrated the successful synthesis of stilbene (B7821643) derivatives in a green mixture of water and ethanol (B145695) using visible light, a metal-free system that proceeds via a radical pathway. researchgate.net
Modern Catalytic Systems: Advanced cross-coupling reactions, such as the Heck, Suzuki, or Wittig reactions, are standard methods for stilbene synthesis. nih.govrsc.org Future work could focus on using more efficient and recyclable catalysts, such as palladium-incorporated metal-organic frameworks (MOFs), which have been shown to be effective heterogeneous catalysts for Heck reactions in green solvents. researchgate.net The McMurry reaction, which couples ketones to form alkenes, is another viable route, and research into using more economical and less hazardous catalysts like ZnCl₂ is underway. chemrxiv.org
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Description | Potential Advantages for Synthesizing Stilbene Derivatives | Key Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., peroxidases, transaminases) to catalyze reactions. rsc.orgmdpi.com | High selectivity, mild reaction conditions, reduced waste, synthesis of complex molecules. rsc.orgmdpi.com | Identifying suitable enzymes, optimizing reaction conditions, enzyme engineering for enhanced stability and activity. mdpi.com |
| Green Solvents | Replacing traditional organic solvents with water, ionic liquids, or deep eutectic solvents. nih.govresearchgate.net | Reduced toxicity and environmental impact, potential for improved reaction rates and selectivity. nih.govresearchgate.net | Solvent selection, catalyst compatibility, and development of efficient product extraction methods. researchgate.net |
| Heterogeneous Catalysis | Employing solid-phase catalysts, such as metal-organic frameworks (MOFs). researchgate.net | Ease of catalyst separation and recycling, improved stability, potential for continuous flow processes. researchgate.net | Designing robust and highly active MOF catalysts, optimizing catalyst loading and reaction conditions. researchgate.net |
| Photocatalysis | Using visible light as an energy source to drive reactions, often without a metal catalyst. researchgate.net | Energy efficiency, mild conditions, access to unique reaction pathways. researchgate.net | Development of efficient photosensitizers and understanding radical reaction mechanisms. rsc.orgkyoto-u.ac.jp |
Advanced Characterization Techniques for In-situ Studies
To fully understand the dynamic processes involving this compound, such as its polymerization or its response to external stimuli like light, advanced in-situ characterization techniques are indispensable. These methods allow for real-time monitoring of chemical and physical transformations.
Future research could leverage:
In-situ Spectroelectrochemistry: Techniques like UV-Visible spectroscopy can be coupled with electrochemical methods to monitor the oxidative polymerization of aniline derivatives in real time. acs.orgcapes.gov.bracs.org This would allow researchers to follow the formation of intermediates and the polymer, determine reaction kinetics, and understand the initial stages of polymer growth on an electrode surface. acs.orgcapes.gov.bracs.org
Time-Resolved Spectroscopy: The stilbene backbone is known for its photoisomerization (trans-to-cis) properties when exposed to UV light. nih.govnih.gov Ultrafast techniques like time-resolved photoelectron spectroscopy (TRPES) can track the excited-state wave packets along the complete reaction path, revealing the coupled electronic and nuclear dynamics during isomerization. nih.gov This can provide fundamental insights into the coherence of the photochemical transformation, even in complex environments. nih.gov Femtosecond-stimulated Raman spectroscopy (FSRS) is another powerful tool to study the structural evolution during such ultrafast reactions. researchgate.net
In-situ NMR and Mass Spectrometry: For slower processes or to identify products formed during a reaction, techniques like HPLC, GC-MS, and NMR spectroscopy are crucial. nih.gov These methods have been used to identify new compounds formed during the extended UV irradiation of stilbenes, including not just cis-isomers but also phenanthrene (B1679779) structures resulting from intramolecular cyclization. nih.gov
Multiscale Computational Approaches for Complex Systems
Computational modeling is a powerful tool for predicting material properties and guiding experimental design. youtube.comyoutube.com A multiscale simulation approach, which combines different methods specialized for different scales, is particularly valuable for understanding complex systems based on this compound. youtube.comyale.edu
Prospective computational studies include:
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to explore the electronic and structural properties of the molecule itself. youtube.comresearchgate.net DFT calculations can predict the geometry, electronic stability (e.g., HOMO-LUMO gap), and reactivity of novel stilbene derivatives, complementing experimental data. researchgate.net This approach can also elucidate the mechanism of photochemical reactions, such as the E/Z isomerization, by mapping the potential energy surfaces of the electronic states. kyoto-u.ac.jp
Molecular Dynamics (MD): At a larger scale, classical MD simulations can model the behavior of ensembles of molecules. youtube.com This is crucial for predicting the morphology of polymers derived from this compound or for simulating the self-assembly of these molecules on surfaces or in solution. kit.edu
Coarse-Graining (CG) and Mesoscale Simulations: To study large systems over long timescales, such as the evolution of morphology in a polymer nanocomposite, coarse-grained models are necessary. youtube.comacs.org In this approach, groups of atoms are represented as single beads, reducing computational cost while retaining essential physics. acs.org This allows for the simulation of processes like the formation of self-assembled structures that are intractable with all-atom simulations. youtube.com
Table 2: Application of Multiscale Modeling to this compound Systems
| Simulation Scale | Method(s) | Target Properties & Phenomena | Example Application |
|---|---|---|---|
| Quantum/Atomistic | Density Functional Theory (DFT), Quantum Chemistry youtube.com | Electronic structure, reaction mechanisms, spectroscopic properties, bond energies. kyoto-u.ac.jpresearchgate.net | Predicting the photoisomerization pathway of the stilbene core and the effect of the dimethoxy and aniline substituents. kyoto-u.ac.jp |
| Molecular | All-Atom Molecular Dynamics (MD) youtube.com | Self-assembly, polymer chain conformation, interactions at interfaces, transport properties. youtube.comkit.edu | Simulating the interaction of the aniline group with a nanoparticle surface or the packing of polymer chains. kit.edu |
| Mesoscale | Coarse-Grained (CG) MD, Monte Carlo youtube.comacs.org | Large-scale morphology, phase separation, mechanical properties of bulk materials. acs.org | Modeling the formation of a polymer-nanoparticle composite and predicting its overall mechanical strength. acs.org |
Integration with Nanotechnology for Novel Functional Materials
The functional groups on this compound—the polymerizable vinyl group and the reactive aniline group—make it an excellent candidate for integration with nanotechnology to create advanced functional materials.
Future research directions include:
Functionalized Nanoparticles: The aniline moiety can be used to anchor the molecule to the surface of nanoparticles, such as gold nanoparticles, graphene oxide, or carbon nanodots. sigmaaldrich.comnih.gov This creates a functionalized nanomaterial that combines the properties of the nanoparticle with the electronic or optical properties of the stilbene derivative. For instance, 4-vinylaniline (B72439) has been used to functionalize carbon nanodots to create fluorometric biosensors. sigmaaldrich.com
Conductive Polymer Nanocomposites: The compound can be polymerized to form a conductive polymer. sigmaaldrich.com By performing this polymerization in the presence of nanomaterials, a conductive nanocomposite can be formed. For example, poly(4-vinylaniline) has been used to create a conductive bilayer on bacterial cellulose (B213188) nanofibrils for use in electrochemical biosensors. sigmaaldrich.com Similarly, coupling with magnetic nanoparticles could create materials for magnetic solid-phase extraction. nih.gov
Smart Materials: The photoisomerizable stilbene core could be used to create photo-responsive or "smart" materials. nih.govrsc.org When integrated with nanoparticles, the geometric change upon isomerization could be used to modulate the nanoparticle's properties, such as its plasmon resonance or its interaction with its environment, leading to new types of sensors or actuators.
Synergistic Approaches in Molecular Design for Bio-Applications
The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis of many biologically active compounds like resveratrol (B1683913) and combretastatin (B1194345) A-4. nih.govrsc.org The dimethoxyphenyl group is also a common feature in many bioactive molecules. nih.gov A synergistic approach, combining rational design with structure-activity relationship (SAR) studies, can be used to develop derivatives of this compound for specific biological applications.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to medicinal chemistry, clarifying how the structure of a compound determines its biological effects. rsc.orgyoutube.com By systematically synthesizing derivatives of the parent compound—for example, by altering the substituents on either aromatic ring—and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity. rsc.orgnih.gov
Scaffold Hopping and Bioisosteric Replacement: The stilbene moiety can be considered an ideal replacement for other chemical skeletons, such as steroids, in drug design. nih.gov Researchers can also replace parts of the molecule with bioisosteres (groups with similar physical or chemical properties) to improve pharmacokinetic or pharmacodynamic properties.
Target-Specific Design: The compound can serve as a starting point for designing inhibitors of specific enzymes or modulators of receptors. For example, stilbene derivatives have been designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for diabetes treatment and as modulators of the aryl hydrocarbon receptor (AhR). nih.govorkg.org The 2,5-dimethoxy substitution pattern is found in potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov By using the core structure of this compound, new libraries of compounds can be designed and screened against various biological targets. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound's vinyl-aniline structure suggests synthesis via cross-coupling reactions. A Heck coupling between 2,5-dimethoxyiodobenzene and a protected aniline derivative (e.g., 4-aminostyrene) is a plausible route . Optimize palladium catalyst loading (e.g., Pd(OAc)₂ with ligands like PPh₃) and base (e.g., K₂CO₃) in DMF at 80–100°C. Monitor progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients. Yield improvements may require inert atmosphere (N₂/Ar) to prevent oxidation of the aniline group .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm vinyl linkage (δ ~6.5–7.5 ppm for trans-vinyl protons) and methoxy groups (δ ~3.8 ppm). Compare with simulated spectra from computational tools like ACD/Labs .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion [M+H]⁺. Purity >98% is recommended for biological assays .
- FT-IR : Confirm amine (-NH₂, ~3400 cm⁻¹) and methoxy (-OCH₃, ~2830 cm⁻¹) functional groups .
Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?
- Methodology : The aniline group is prone to oxidation and photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Pre-purge solvents (e.g., DMSO) with nitrogen to minimize dissolved oxygen. Monitor degradation via periodic HPLC analysis; degradation products may include quinones (from oxidation) or polymeric byproducts .
Advanced Research Questions
Q. How can researchers investigate the electronic and steric effects of substituents on the reactivity of the vinyl-aniline moiety in cross-coupling reactions?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring. Compare reaction rates in Suzuki-Miyaura couplings using kinetic studies (GC-MS monitoring) .
- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies and predict regioselectivity. Correlate computational data with experimental yields to identify steric clashes (e.g., methoxy groups hindering Pd coordination) .
Q. What experimental strategies can resolve contradictions in reported reaction outcomes involving this compound's participation in oxidation or polymerization processes?
- Methodology :
- Controlled Oxidation Studies : Use H₂O₂ or TBHP as oxidants under varying pH (buffered conditions). Analyze products via LC-MS to distinguish between quinone formation (single oxidation) vs. over-oxidation to carboxylic acids .
- Radical Trapping : Add TEMPO to polymerization reactions to test for radical-mediated pathways. Compare molecular weight distributions (GPC) with/without inhibitors to clarify mechanisms .
Q. What computational modeling approaches are suitable for predicting the optoelectronic properties of this compound in materials science applications?
- Methodology :
- TD-DFT : Calculate UV-Vis absorption spectra (e.g., B3LYP/6-311+G(d,p)) to predict λ_max for fluorescent probe applications. Validate with experimental data from UV-Vis spectroscopy in solvents of varying polarity .
- Charge Transport Simulations : Use Marcus theory to estimate hole/electron mobility in thin-film transistor configurations. Correlate with crystallinity data (XRD) to optimize device performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
